molecular formula C22H26N4O2 B4613563 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4613563
M. Wt: 378.5 g/mol
InChI Key: JQUQTCVBILIRCA-VOTSOKGWSA-N
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Description

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or similar reagents.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the piperazine derivative.

    Attachment of the Hydroxyethyl Group: This step involves the alkylation of the piperazine nitrogen with 2-chloroethanol or a similar reagent.

    Formation of the Phenylethenyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The phenylethenyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The piperazine nitrogen can undergo substitution reactions with various electrophiles to form N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common electrophiles include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Ethyl derivatives.

    Substitution: N-substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: Its unique structure allows for the exploration of its interactions with various biological targets, such as enzymes and receptors.

    Chemical Biology: It can be used as a probe to study the mechanisms of action of related compounds.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The hydroxyethyl and phenylethenyl groups may play a role in binding to these targets, while the quinazolinone core may be involved in the modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A buffer substance commonly used in biological research.

    4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid: Another buffer substance with similar structural features.

Uniqueness

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one is unique due to its combination of a quinazolinone core with a piperazine moiety and a phenylethenyl group. This unique structure may confer specific biological activities that are not observed in similar compounds.

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c27-13-12-25-8-10-26(11-9-25)22-23-16-19-20(24-22)14-18(15-21(19)28)7-6-17-4-2-1-3-5-17/h1-7,16,18,27H,8-15H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUQTCVBILIRCA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C3C(=N2)CC(CC3=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCO)C2=NC=C3C(=N2)CC(CC3=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 3
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 4
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 5
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
Reactant of Route 6
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one

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